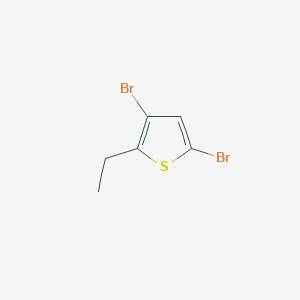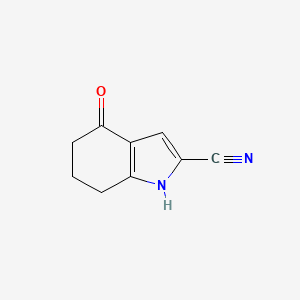
p-Methylcinnamoyl chloride
Overview
Description
p-Methylcinnamoyl chloride is an organic compound derived from p-Methylcinnamic acid. It is a member of the cinnamic acid family, which are aromatic compounds with a phenyl group attached to an acrylic acid moiety. The compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Methylcinnamoyl chloride can be synthesized through the reaction of p-Methylcinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the p-Methylcinnamic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
p-Methylcinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-Methylcinnamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions or with the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
p-Methylcinnamic Acid: Formed through hydrolysis.
p-Methylcinnamyl Alcohol: Formed through reduction.
Scientific Research Applications
p-Methylcinnamoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the production of polymers and advanced materials due to its reactive nature.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of p-Methylcinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s chloride group is a good leaving group, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets or be used in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Chloride: Similar structure but without the methyl group on the phenyl ring.
p-Hydroxycinnamic Acid Chloride: Contains a hydroxyl group instead of a methyl group on the phenyl ring.
p-Methoxycinnamic Acid Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
p-Methylcinnamoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity, solubility, and other chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(4-methylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
ARGVABDJPRRAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)


![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)







